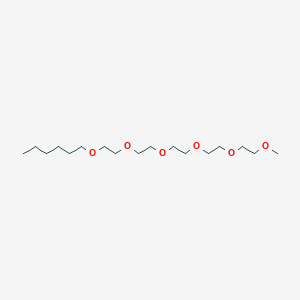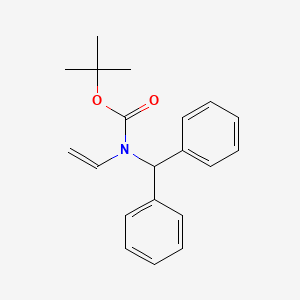
tert-Butyl (diphenylmethyl)ethenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (diphenylmethyl)ethenylcarbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical applications. This compound is characterized by the presence of a tert-butyl group, a diphenylmethyl group, and an ethenylcarbamate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (diphenylmethyl)ethenylcarbamate typically involves the reaction of tert-butyl carbamate with diphenylmethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl (diphenylmethyl)ethenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl (diphenylmethyl)ethenylcarbamate is used as a protecting group in organic synthesis. It helps in protecting amine groups during multi-step synthesis processes.
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It serves as a model compound for studying the effects of carbamates on biological systems.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. It is investigated for its pharmacological properties and potential therapeutic applications.
Industry: In the industrial sector, this compound is used in the synthesis of various fine chemicals and pharmaceuticals. It is also used in the production of agrochemicals and polymers.
Mecanismo De Acción
The mechanism of action of tert-butyl (diphenylmethyl)ethenylcarbamate involves the inhibition of enzymes by carbamylation of the active site. The compound binds to the enzyme’s active site, forming a stable carbamate-enzyme complex, which prevents the enzyme from catalyzing its substrate.
Molecular Targets and Pathways: The primary molecular targets of this compound are enzymes with active sites that can be carbamylated. The pathways involved include enzyme inhibition and disruption of metabolic processes.
Comparación Con Compuestos Similares
- tert-Butyl (4-ethynylphenyl)carbamate
- tert-Butyl N-ethenylcarbamate
- tert-Butyl 2-(substituted benzamido)phenylcarbamate
Uniqueness: tert-Butyl (diphenylmethyl)ethenylcarbamate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both tert-butyl and diphenylmethyl groups enhances its stability and reactivity compared to other carbamates.
Propiedades
Número CAS |
142977-36-4 |
|---|---|
Fórmula molecular |
C20H23NO2 |
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
tert-butyl N-benzhydryl-N-ethenylcarbamate |
InChI |
InChI=1S/C20H23NO2/c1-5-21(19(22)23-20(2,3)4)18(16-12-8-6-9-13-16)17-14-10-7-11-15-17/h5-15,18H,1H2,2-4H3 |
Clave InChI |
DMMGMIANONUANI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C=C)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


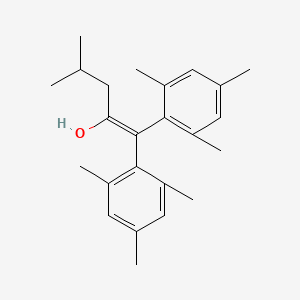
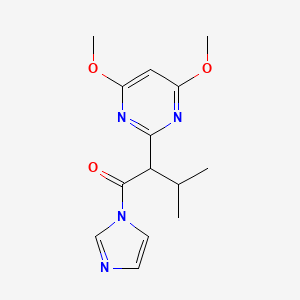
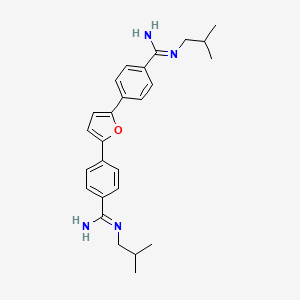
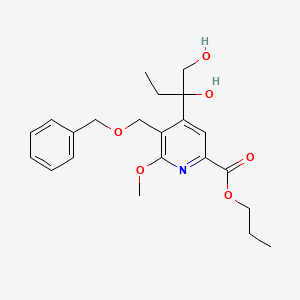
![3-Penten-2-one, 4-[(2,2-dimethoxyethyl)amino]-1,1,1-trifluoro-, (Z)-](/img/structure/B12553687.png)
![tert-Butyl(dimethyl)[(5-phenylpent-2-en-1-yl)oxy]silane](/img/structure/B12553689.png)
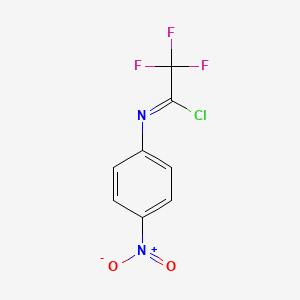
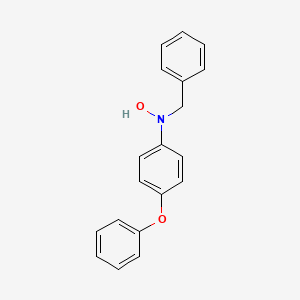
![6-([2,2'-Bipyridin]-6(1H)-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B12553711.png)
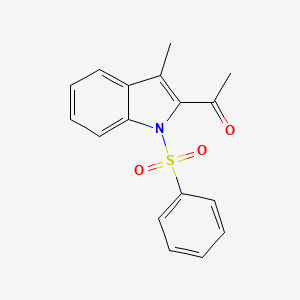
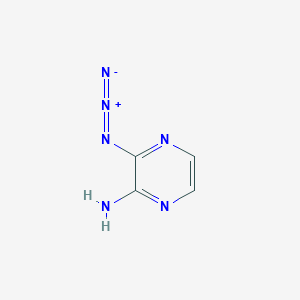
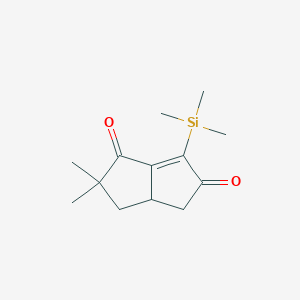
![3-Nitro-4-[(E)-phenyldiazenyl]aniline](/img/structure/B12553744.png)
